molecular formula C4H4Br2O4 B8235924 2,3-Dibromosuccinic acid, (2R,3R)- CAS No. 916065-44-6

2,3-Dibromosuccinic acid, (2R,3R)-

Cat. No.: B8235924
CAS No.: 916065-44-6
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-LWMBPPNESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromosuccinic acid, (2R,3R)-, can be synthesized through the bromination of fumaric acid. The process involves the following steps:

    Preparation of the Reaction Mixture: 100 kg of fumaric acid is added to 200 L of a 10% hydrobromic acid solution. The mixture is subjected to high shear mixing for 1 hour to ensure uniformity.

    Bromination: The reaction mixture is placed under a vacuum of -0.07 MPa and heated to 50°C. Bromine (137.7 kg) is added dropwise at a rate of 30 L per hour while maintaining circulation to absorb the bromine vapor.

    Crystallization: Once the reaction reaches a slight pressure of 0.02 MPa, the addition of bromine is stopped. The temperature is raised to 75-80°C and maintained for 2 hours. The reaction mixture is then cooled gradually to 0°C over 6-10 hours, leading to crystallization. .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromosuccinic acid, (2R,3R)-, undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form succinic acid or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

2,3-Dibromosuccinic acid, (2R,3R)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromosuccinic acid, (2R,3R)-, involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

2,3-Dibromosuccinic acid, (2R,3R)-, can be compared with other similar compounds such as:

Properties

IUPAC Name

(2R,3R)-2,3-dibromobutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWGRXKOBIVTFA-LWMBPPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)O)Br)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278429
Record name rel-(2R,3R)-2,3-Dibromobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-00-7, 916065-44-6
Record name rel-(2R,3R)-2,3-Dibromobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromosuccinic acid, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916065446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(2R,3R)-2,3-Dibromobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2,3-dibromosuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIBROMOSUCCINIC ACID, (2R,3R)-
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